The synthesis of Huwentoxin-I has been achieved through various techniques, with solid-phase peptide synthesis being the most prevalent. The tert-butyloxycarbonyl (t-Boc) strategy is commonly employed, where the peptide is constructed on a solid support using protected amino acids. Recent studies have explored the use of Native Chemical Ligation (NCL) as an innovative method for synthesizing Huwentoxin-I, replacing traditional hydrogen fluoride cleavage with trifluoromethanesulfonic acid to improve safety and efficiency .
In a typical synthesis protocol, the N-terminal segment of Huwentoxin-I is synthesized first, followed by the incorporation of cysteine residues that are crucial for forming disulfide bonds. The ligation process involves creating a thioester intermediate that facilitates the joining of peptide fragments. The yield and purity of the final product are assessed using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry .
Huwentoxin-I consists of 33 amino acids and features a unique arrangement that includes multiple cysteine residues forming disulfide bonds, which are essential for its structural stability and biological activity. The sequence is characterized by an X-Cys(16)-Cys(17)-X motif, contributing to its interaction with sodium channels .
The molecular formula for Huwentoxin-I is C₁₆H₂₃N₃O₃S₂, with a molecular weight of approximately 355 Da. Structural studies indicate that the peptide adopts a specific conformation necessary for its binding to sodium channels, which can be elucidated through techniques like nuclear magnetic resonance (NMR) spectroscopy .
Huwentoxin-I primarily interacts with voltage-gated sodium channels by binding to specific sites on the channel proteins. This binding inhibits the influx of sodium ions, leading to a blockade of action potentials in neurons. The mechanism involves conformational changes in the channel structure upon toxin binding, which can be studied through electrophysiological assays .
Electrophysiological experiments have demonstrated that Huwentoxin-I exhibits selective inhibition of sodium channels such as Nav1.2 and Nav1.3, with effective concentrations (EC50) indicating its potency as a blocker . These reactions are critical for understanding how Huwentoxin-I can modulate neuronal excitability.
The mechanism by which Huwentoxin-I exerts its effects involves binding to voltage-gated sodium channels located on neuronal membranes. Upon binding, it stabilizes the inactivated state of these channels, preventing them from reopening during action potentials. This results in reduced neuronal excitability and neurotransmission .
Studies have shown that Huwentoxin-I has an EC50 value of approximately 340.5 nM for Nav1.2 and 504.1 nM for Nav1.3, indicating its high affinity for these channels . This selectivity makes it an important tool for dissecting sodium channel function in various cellular contexts.
Huwentoxin-I is a white to off-white powder when synthesized and typically exhibits solubility in aqueous solutions at physiological pH levels. Its stability can be influenced by factors such as temperature and pH.
The chemical properties include its ability to form disulfide bonds between cysteine residues, which are critical for maintaining its three-dimensional structure and biological activity. Additionally, it is sensitive to proteolytic enzymes due to its peptide nature .
Huwentoxin-I serves multiple roles in scientific research:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: